1-(4-Aminobutyl)piperidin-2-one
Overview
Description
“1-(4-Aminobutyl)piperidin-2-one” is a compound with the CAS Number: 1042770-52-4 . It has a molecular weight of 170.25 and its IUPAC name is 1-(4-aminobutyl)-2-piperidinone . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-(4-Aminobutyl)piperidin-2-one is 1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
1-(4-Aminobutyl)piperidin-2-one is a liquid at room temperature . It has a molecular weight of 170.25 and a molecular formula of C9H18N2O .
Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
A study focused on characterizing 1-Benzyl-4-(N-Boc-amino)piperidine, an analog of "1-(4-Aminobutyl)piperidin-2-one", through various spectroscopic methods such as FT-IR, FT-Raman, UV-Vis, and NMR. The research highlighted the compound's optimized geometrical parameters and vibrational frequencies, providing insights into its molecular structure and electronic properties. This level of analysis is critical for understanding the potential reactivity and interactions of the compound in various scientific applications (S. Janani et al., 2020).
Anticancer Activity
Another study explored the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, demonstrating their inhibitory activity against estrogen biosynthesis. These compounds showed significant potential as aromatase inhibitors, highlighting their relevance in the treatment of hormone-dependent breast cancer. The findings underscore the therapeutic applications of "1-(4-Aminobutyl)piperidin-2-one" derivatives in oncology (R. Hartmann & C. Batzl, 1986).
Neuropharmacological Modulation
Research into piperine derivatives, which share structural motifs with "1-(4-Aminobutyl)piperidin-2-one", found significant modulatory effects on γ-aminobutyric acid type A receptors (GABAAR). The study identified specific structural elements that enhance the efficiency and potency of these modulators, potentially paving the way for the development of novel anxiolytics and sedatives. This indicates the compound's potential application in designing neuropharmacological agents (Angela Schöffmann et al., 2014).
Synthesis and Drug Development
In drug development, a notable application is the synthesis of novel p38 MAP kinase inhibitors for treating rheumatoid arthritis and psoriasis. A study detailed an innovative synthesis approach that included the use of 4-(N-tert-butylpiperidinyl)magnesium chloride, demonstrating the chemical versatility and applicability of piperidine derivatives in medicinal chemistry (John Y. L. Chung et al., 2006).
Bioavailability Enhancement
Piperine, closely related to "1-(4-Aminobutyl)piperidin-2-one", has been studied for its bioavailability-enhancing properties. It modulates membrane dynamics and enzyme kinetics in the intestine, potentially increasing the absorption and effectiveness of various drugs. This application is crucial for improving the pharmacokinetic profiles of therapeutic compounds, making piperidine derivatives valuable in pharmaceutical sciences (A. Khajuria et al., 2002).
Safety And Hazards
Future Directions
Piperidines, including 1-(4-Aminobutyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(4-aminobutyl)piperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIZXCIFIRMHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutyl)piperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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